Boc-Cys(Bzl)-Ser-OMe
Overview
Description
Boc-Cys(Bzl)-Ser-OMe is a synthetic peptide compound used in various fields of scientific research. It is composed of three amino acids: N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, L-serine, and methyl ester. This compound is often utilized in peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Bzl)-Ser-OMe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, to a resin. The subsequent amino acids, L-serine and methyl ester, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA), while the benzyl group is removed using hydrogen fluoride (HF) or other suitable reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Cys(Bzl)-Ser-OMe undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Hydrogen fluoride (HF) or palladium on carbon (Pd/C) for benzyl group removal.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected peptides ready for further functionalization.
Scientific Research Applications
Boc-Cys(Bzl)-Ser-OMe is widely used in:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For developing peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development
Mechanism of Action
The mechanism of action of Boc-Cys(Bzl)-Ser-OMe involves its role as a protected peptide intermediate. The Boc and benzyl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
Comparison with Similar Compounds
Similar Compounds
Boc-Cys(Bzl)-OH: Similar structure but lacks the serine and methyl ester components.
Boc-Cys(4-MeBzl)-OH: Contains a methyl group on the benzyl ring.
Fmoc-Cys(Trt)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Uniqueness
Boc-Cys(Bzl)-Ser-OMe is unique due to its specific combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .
Biological Activity
Boc-Cys(Bzl)-Ser-OMe is a peptide derivative that incorporates a cysteine (Cys) residue protected by a benzyl (Bzl) group and a serine (Ser) residue with a methoxy (OMe) ester. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential applications in drug development, particularly in the design of peptide-based therapeutics. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and applications in bioconjugation and therapeutic contexts.
Synthesis and Reactivity
This compound is synthesized using solid-phase peptide synthesis (SPPS), predominantly through the Fmoc or Boc strategies. The protection of the thiol group in cysteine is crucial to prevent undesired side reactions during synthesis. The benzyl group serves as a protective moiety that can be removed under mild conditions, allowing for the selective activation of the thiol for downstream applications .
Table 1: Comparison of Cysteine Protecting Groups
Protecting Group | Lability | Deprotection Conditions | Applications |
---|---|---|---|
Benzyl (Bzl) | Moderate | Acidic conditions | Peptide synthesis, bioconjugation |
Acetamido (Ac) | Low | Basic conditions | Stable for long-term storage |
Trityl (Trt) | High | Mild acidic conditions | Used for sensitive peptides |
Biological Activity
The biological activity of this compound is largely attributed to the reactivity of its cysteine residue. Cysteine's thiol group can participate in various biochemical reactions, including disulfide bond formation, which is critical for protein folding and stability. The ability to form covalent bonds with other biomolecules makes this compound a valuable tool in bioconjugation strategies.
Case Study: Bioconjugation Applications
Recent studies have demonstrated the utility of cysteine-modified peptides in targeted drug delivery systems. For example, multifunctional triazine derivatives have been employed to achieve cysteine-specific modifications, allowing for precise bioconjugation of therapeutic agents to peptides containing this compound . This strategy enhances the pharmacological properties of peptides by improving their stability and bioavailability.
Mechanistic Insights
The mechanism behind the biological activity of this compound involves several key interactions:
- Nucleophilicity : The thiol group of cysteine exhibits high nucleophilicity, enabling it to react with electrophiles.
- Disulfide Bond Formation : In oxidative environments, two cysteine residues can form disulfide bonds, which are essential for maintaining the structural integrity of proteins.
- Conjugation with Biomolecules : The activated thiol can be used to conjugate with various biomolecules, including drugs and imaging agents, facilitating targeted therapy .
Research Findings
Numerous studies have highlighted the effectiveness of this compound in various biological assays:
- Cell Penetration Studies : Peptides incorporating this compound have shown enhanced cell permeability compared to their unmodified counterparts. This property is critical for developing therapeutics that require intracellular delivery .
- Antitumor Activity : Peptides modified with this compound have demonstrated promising antitumor activity in vitro, attributed to their ability to induce apoptosis in cancer cells through targeted delivery mechanisms .
Properties
IUPAC Name |
methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZAFCQEQCUGZ-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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